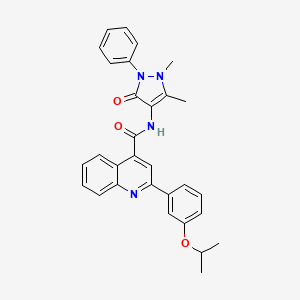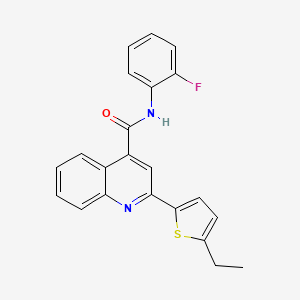
2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide
説明
2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide, also known as EFQ or TAK-715, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide exerts its pharmacological effects by inhibiting the activity of p38 MAPKs, which are involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide binds to the ATP-binding pocket of p38 MAPKs, preventing their activation and subsequent downstream signaling. This results in the inhibition of pro-inflammatory cytokine production and the suppression of tumor cell growth.
Biochemical and Physiological Effects
2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models of inflammation. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for p38 MAPKs, its well-established synthesis method, and its availability in high purity and yield. However, 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide also has some limitations, including its poor solubility in aqueous solutions, which may limit its bioavailability and pharmacokinetic properties.
将来の方向性
2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has several potential future directions for research, including its application in the treatment of various inflammatory and autoimmune disorders, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide may also have potential applications in the treatment of various cancers, including breast, lung, and prostate cancer. Future studies may focus on optimizing the pharmacokinetic properties of 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide, improving its solubility and bioavailability, and developing more potent and selective analogs of 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide. Additionally, 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide may be used in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
科学的研究の応用
2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects in preclinical studies. 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has been found to inhibit the activity of various kinases, including p38α, p38β, and p38γ, which are involved in the regulation of inflammation and cell proliferation. 2-(5-ethyl-2-thienyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
2-(5-ethylthiophen-2-yl)-N-(2-fluorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS/c1-2-14-11-12-21(27-14)20-13-16(15-7-3-5-9-18(15)24-20)22(26)25-19-10-6-4-8-17(19)23/h3-13H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJNDWIMFOWWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504024.png)
![2-(4-propylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504028.png)
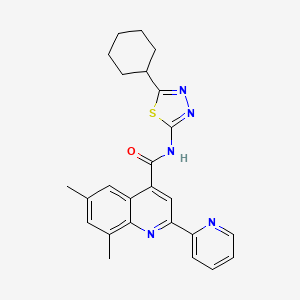

![1-[4-(4-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3504049.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504070.png)
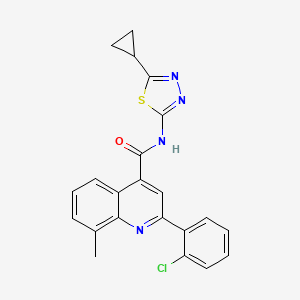
![6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3504082.png)
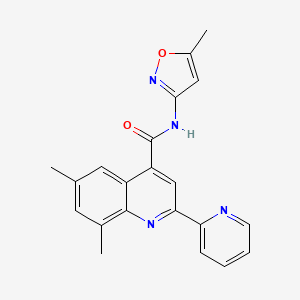
![N-[3-(aminocarbonyl)-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504096.png)
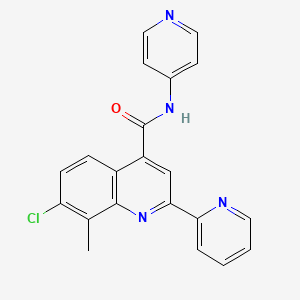
![N-(4-fluorophenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3504120.png)
